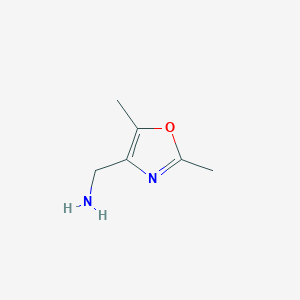

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to "(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine" has been explored in the context of oxazole compounds. In one study, researchers synthesized methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, which led to the creation of previously unknown methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These derivatives were further transformed to introduce highly basic aliphatic amine residues into the oxazole structure .

Molecular Structure Analysis

Although the specific molecular structure of "(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine" is not directly analyzed in the provided papers, related compounds have been studied. For instance, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine were determined through the analysis of infrared and Raman spectra, particularly in the fingerprint region. The structure of the compound was further confirmed using 1H and 13C nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving "(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine". However, they do discuss the synthesis and transformations of related oxazole derivatives, which could provide insights into potential reactions that "(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine" might undergo, such as the introduction of various substituents into the oxazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives have been evaluated, particularly in the context of their photophysical and nonlinear optical behavior. Novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized and characterized. These compounds exhibited intense absorption and emission maxima in various solvents, and their third-order nonlinear optical properties were investigated using a Z-scan technique with nanosecond laser pulses. The results indicated excellent optical limiting behavior, especially with strong electron donor substituents . While this does not directly describe "(2,5-Dimethyl-1,3-oxazol-4-yl)methylamine", it suggests that similar oxazole derivatives could possess interesting optical properties.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Bohlmann-Rahtz Heteroannulation Reactions : (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine has been utilized in the synthesis of dimethyl sulfomycinamate, a derivative of the sulfomycin family of antibiotics. This synthesis involves a complex process known as Bohlmann-Rahtz heteroannulation, which proceeds with total regiocontrol and involves multiple steps (Bagley et al., 2005).

Derivative Synthesis for Functional Transformations : Another study reports the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, which further enable the introduction of highly basic aliphatic amines into the oxazole structure (Prokopenko et al., 2010).

Catalytic Applications

- Catalysis of Suzuki Reaction : New methylamine derivatives with 1,2-azole fragments, including 2,5-dimethylphenylisoxazole, have been synthesized and shown to exhibit high catalytic activity in the Suzuki reaction in aqueous medium, demonstrating the chemical's potential in catalytic processes (Akishina et al., 2021).

Biomedical and Pharmacological Research

In Vitro Bio-Immunological and Cytotoxicity Studies : Poly(2-oxazolines), with varying alkyl chain lengths including methyl, have been tested for their cytotoxicity in vitro. This research indicates their potential for utilization in biomedical applications due to their low cytotoxicity and immunosuppressive effects (Kronek et al., 2011).

Monoamine Oxidase A Inhibitors : Derivatives of 7-oxycoumarin, including 3,4-dimethyl-7-oxycoumarin, have been synthesized and evaluated for their inhibitory effect on the monoamine oxidase A enzyme. This suggests potential therapeutic applications in the treatment of disorders related to this enzyme's activity (Abdelhafez et al., 2012).

Chemical Neuroscience

- Aminorex Analogues : The compound aminorex, closely related to (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, and its analogues have been studied in the context of chemical neuroscience. These studies have examined the pharmacodynamic and pharmacokinetic properties of aminorex and its derivatives, highlighting their interactions with monoaminergic neurotransmission (Maier et al., 2018).

Mécanisme D'action

Target of Action

It’s known to be hazardous and can cause respiratory irritation . The respiratory system is a potential target organ .

Mode of Action

It’s known to cause severe skin burns, eye damage, and may cause respiratory irritation . This suggests that it interacts with biological tissues, possibly through chemical reactions or physical interactions, leading to these adverse effects.

Pharmacokinetics

Safety data suggests that it can be absorbed through the skin and respiratory tract, indicating that it has some degree of bioavailability .

Result of Action

It’s known to cause severe skin burns, eye damage, and may cause respiratory irritation . These effects suggest that it can cause significant cellular damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. For instance, it’s recommended to handle this compound only outdoors or in a well-ventilated area . This suggests that the compound’s action and stability might be influenced by factors such as air quality, temperature, and humidity.

Propriétés

IUPAC Name |

(2,5-dimethyl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(3-7)8-5(2)9-4/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLPNCZDDQNCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586551 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859850-62-7 | |

| Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-2,5-dimethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)